molecular formula C4H7NaO3 B8022407 Sodium methacrylate hemihydrate

Sodium methacrylate hemihydrate

Cat. No.: B8022407
M. Wt: 126.09 g/mol
InChI Key: IZPRZIOFBKZMFQ-UHFFFAOYSA-M
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Description

Sodium methacrylate hemihydrate, also known as sodium methacrylate hydrate, is a sodium salt of methacrylic acid. This compound is commonly used in the production of polymers and copolymers, which have a wide range of applications in various industries. The presence of the sodium ion makes it water-soluble, which is beneficial for many of its applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium methacrylate hemihydrate can be synthesized through the neutralization of methacrylic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, and the resulting product is then crystallized to obtain the hydrate form. The reaction can be represented as follows:

CH2=C(CH3)COOH+NaOHCH2=C(CH3)COONa+H2O\text{CH}_2=\text{C(CH}_3\text{)COOH} + \text{NaOH} \rightarrow \text{CH}_2=\text{C(CH}_3\text{)COONa} + \text{H}_2\text{O} CH2​=C(CH3​)COOH+NaOH→CH2​=C(CH3​)COONa+H2​O

Industrial Production Methods

In industrial settings, the production of sodium;2-methylprop-2-enoate;hydrate involves large-scale neutralization processes. The methacrylic acid is typically produced through the oxidation of isobutylene or the hydrolysis of acetone cyanohydrin. The neutralization process is then carried out in large reactors, followed by crystallization and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium methacrylate hemihydrate undergoes various chemical reactions, including:

    Polymerization: The compound can undergo free-radical polymerization to form poly(methacrylate) polymers.

    Substitution Reactions: The sodium ion can be replaced by other cations in exchange reactions.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form methacrylic acid and sodium hydroxide.

Common Reagents and Conditions

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under heat or UV light to initiate the polymerization process.

    Substitution Reactions: Various metal salts can be used to replace the sodium ion.

    Hydrolysis: The reaction typically occurs in aqueous solutions at room temperature.

Major Products Formed

    Polymerization: Poly(methacrylate) polymers.

    Substitution Reactions: Metal methacrylates.

    Hydrolysis: Methacrylic acid and sodium hydroxide.

Scientific Research Applications

Sodium methacrylate hemihydrate has numerous applications in scientific research, including:

    Chemistry: Used as a monomer in the synthesis of various polymers and copolymers.

    Biology: Utilized in the preparation of hydrogels for drug delivery systems and tissue engineering.

    Medicine: Employed in the development of contact lenses and other biomedical devices.

    Industry: Used in the production of adhesives, coatings, and superabsorbent polymers.

Mechanism of Action

The primary mechanism of action of sodium;2-methylprop-2-enoate;hydrate involves its ability to undergo polymerization. The vinyl group in the compound allows it to form long polymer chains through free-radical polymerization. This property is exploited in various applications, such as the production of hydrogels and superabsorbent polymers.

Comparison with Similar Compounds

Similar Compounds

    Sodium acrylate: Similar in structure but lacks the methyl group on the vinyl carbon.

    Potassium methacrylate: Similar but contains potassium instead of sodium.

    Sodium methacrylate (anhydrous): Similar but does not contain water of hydration.

Uniqueness

Sodium methacrylate hemihydrate is unique due to its water-solubility and ability to form hydrogels. The presence of the sodium ion and water of hydration enhances its solubility and reactivity, making it suitable for a wide range of applications in various fields.

Properties

IUPAC Name

sodium;2-methylprop-2-enoate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2.Na.H2O/c1-3(2)4(5)6;;/h1H2,2H3,(H,5,6);;1H2/q;+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPRZIOFBKZMFQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)[O-].O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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